molecular formula C10H11ClN2O B7549299 N-(5-chloropyridin-2-yl)pent-4-enamide

N-(5-chloropyridin-2-yl)pent-4-enamide

Cat. No.: B7549299
M. Wt: 210.66 g/mol
InChI Key: DTIBEZLSUYVWDT-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)pent-4-enamide is an organic compound with the molecular formula C10H11ClN2O. It is characterized by the presence of a chloropyridine ring attached to a pentenamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)pent-4-enamide typically involves the reaction of 5-chloropyridine-2-amine with pent-4-enoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)pent-4-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)pent-4-enamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)pent-4-enamide
  • N-(5-fluoropyridin-2-yl)pent-4-enamide
  • N-(5-methylpyridin-2-yl)pent-4-enamide

Uniqueness

N-(5-chloropyridin-2-yl)pent-4-enamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine, fluorine, and methyl analogs, which may have different chemical and biological properties .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIBEZLSUYVWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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